molecular formula C13H9BrF2O B8000351 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl

Cat. No.: B8000351
M. Wt: 299.11 g/mol
InChI Key: XAPTUKSQJWVVJU-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of biphenyl derivatives .

Scientific Research Applications

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl involves its interaction with specific molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-3-2-4-10(14)5-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPTUKSQJWVVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC(=CC=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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